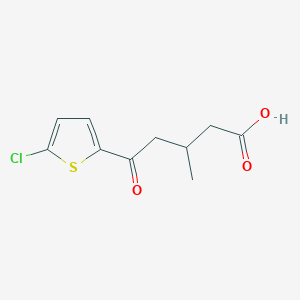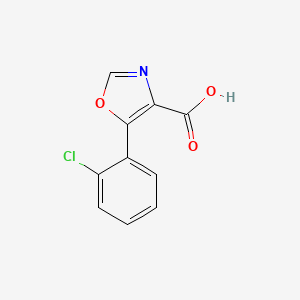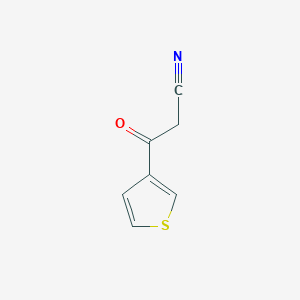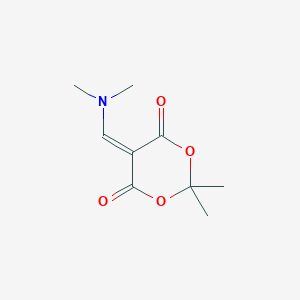
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include acidity or basicity, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Metabolic Signaling and Energy Regulation
Research has identified various metabolites, including 3-methyl-2-oxovaleric acid, as key signaling molecules synthesized in brown and beige adipocytes. These metabokines play a crucial role in regulating systemic metabolism by inducing browning in white adipocytes and enhancing mitochondrial oxidative metabolism in skeletal muscle cells. This interorgan signaling contributes to increased energy expenditure, improved glucose homeostasis, and reduced adiposity in models of obesity and diabetes, suggesting potential therapeutic applications for metabolic disorders (Whitehead et al., 2021).
Analytical Chemistry and Quality Control
The development of analytical methods such as GC-FID for determining impurities in chemical synthesis highlights the importance of monitoring the quality of intermediates like 5-chlorovaleroyl chloride. This is crucial for ensuring the purity and efficacy of pharmaceuticals and specialty chemicals, illustrating the compound's role in quality control within chemical manufacturing processes (Tang et al., 2010).
Synthetic Chemistry and Drug Development
Studies on synthetic routes and chemical reactions involving thienyl and chloro-substituted compounds, including the synthesis of 5-chloro-3-(2-thienyl)-2,1-benzisoxazole, demonstrate the compound's utility in synthesizing complex heterocyclic structures. These synthetic advancements contribute to the development of novel therapeutic agents and deepen our understanding of heterocyclic chemistry (Klemm et al., 1982).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal procedures.
Zukünftige Richtungen
This could involve potential applications for the compound, areas of research interest, or possible modifications to its structure to enhance its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXMFCURAYYUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374070 |
Source


|
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
845781-52-4 |
Source


|
| Record name | 5-Chloro-β-methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)










